3-Fluorobenzenesulfonyl fluoride
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Overview
Description
3-Fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4F2O2S. It is a fluorinated derivative of benzenesulfonyl fluoride and is known for its reactivity and utility in various chemical processes. This compound is used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent . The reaction typically requires heating and can be represented as follows:
3-Fluorobenzenesulfonyl chloride+KF→3-Fluorobenzenesulfonyl fluoride+KCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Reduction: It can be reduced to 3-fluorobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
3-Fluorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl fluoride group into molecules.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine proteases.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including enzyme inhibitors and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluorobenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
3-Fluorobenzenesulfonyl fluoride can be compared with other sulfonyl fluorides such as:
- 4-Fluorobenzenesulfonyl fluoride
- 2-Fluorobenzenesulfonyl fluoride
- 3-Chlorobenzenesulfonyl fluoride
- 4-Trifluoromethylbenzenesulfonyl fluoride
Uniqueness
The unique aspect of this compound lies in the position of the fluorine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in the physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
3-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJGENMTNIFRBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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